molecular formula C21H14ClN3O4S B12346569 methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

methyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B12346569
M. Wt: 439.9 g/mol
InChI Key: RTCPKGYIBZBPGX-UHFFFAOYSA-N
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Description

Methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that features a thiazole ring, a chromenylidene moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the reaction of thiourea with a halogenated ketone under acidic conditions. The chromenylidene moiety is then synthesized via a condensation reaction involving a suitable aldehyde and a phenol derivative. Finally, the benzoate ester is introduced through esterification using methanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and chromenylidene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antiviral agent.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chromenylidene moiety may also play a role in binding to DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

Methyl 3-{[(2Z)-6-chloro-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is unique due to its combination of a thiazole ring, chromenylidene moiety, and benzoate ester. This structural complexity may confer unique biological activities and chemical reactivity compared to other thiazole-containing compounds.

Properties

Molecular Formula

C21H14ClN3O4S

Molecular Weight

439.9 g/mol

IUPAC Name

methyl 3-[[6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate

InChI

InChI=1S/C21H14ClN3O4S/c1-28-20(27)12-3-2-4-15(10-12)24-19-16(18(26)25-21-23-7-8-30-21)11-13-9-14(22)5-6-17(13)29-19/h2-11H,1H3,(H,23,25,26)

InChI Key

RTCPKGYIBZBPGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4

Origin of Product

United States

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